molecular formula C20H19N3O2 B1194069 [2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone

[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone

Cat. No. B1194069
M. Wt: 333.4 g/mol
InChI Key: QFBFEMRXCXNYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone is an oxadiazole and a ring assembly.

Scientific Research Applications

Antibacterial Activity

Research conducted by Rai et al. (2010) on novel methanone derivatives, including those with 1,2,4-oxadiazol structures, showed significant antibacterial activity. Specifically, a compound with a structure similar to the queried chemical exhibited notable activity against various bacterial strains, indicating the potential of such compounds in antibacterial applications (Rai et al., 2010).

Supramolecular Architecture

A study by Sharma et al. (2019) focused on the crystal packing of 1,2,4-oxadiazole derivatives, examining the role of non-covalent interactions in their supramolecular architecture. This study underscores the importance of such chemical structures in forming complex molecular assemblies, which can have implications in various scientific applications (Sharma et al., 2019).

Crystal Structure and Isomorphism

The work of Swamy et al. (2013) revealed insights into the crystal structure and isomorphism of compounds structurally related to the queried chemical. Their findings contribute to a better understanding of the physical properties and potential applications of such compounds in materials science and crystallography (Swamy et al., 2013).

Antimicrobial and Antifungal Activities

Voskienė et al. (2012) synthesized derivatives containing 1,2,4-oxadiazole and evaluated their antimicrobial and antifungal activities. Their findings suggest the potential of such compounds in developing new antimicrobial and antifungal agents (Voskienė et al., 2012).

Anticonvulsant Activity

Rajak et al. (2010) designed and synthesized oxadiazole derivatives to investigate their anticonvulsant activities. This highlights another potential application of such compounds in neurological or pharmaceutical research (Rajak et al., 2010).

properties

Product Name

[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H19N3O2/c1-14-8-10-15(11-9-14)18-21-19(25-22-18)16-6-2-3-7-17(16)20(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3

InChI Key

QFBFEMRXCXNYLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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